1-[6-(aminomethyl)pyridin-2-yl]-3-ethylurea
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Overview
Description
1-[6-(aminomethyl)pyridin-2-yl]-3-ethylurea is an organic compound with a pyridine ring substituted with an aminomethyl group at the 6-position and an ethylurea group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(aminomethyl)pyridin-2-yl]-3-ethylurea typically involves multi-step organic reactions. One common method starts with the preparation of the aminomethylpyridine intermediate. This can be achieved by reacting 2-chloromethylpyridine with ammonia or an amine under suitable conditions. The resulting aminomethylpyridine is then reacted with ethyl isocyanate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-[6-(aminomethyl)pyridin-2-yl]-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the aminomethyl group.
Scientific Research Applications
1-[6-(aminomethyl)pyridin-2-yl]-3-ethylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-[6-(aminomethyl)pyridin-2-yl]-3-ethylurea involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the ethylurea group can participate in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-(aminomethyl)pyridin-2-yl)pyrrolidin-3-ol: Similar structure with a pyrrolidine ring instead of an ethylurea group.
2-(aminomethyl)pyridine: Lacks the ethylurea group but has the aminomethyl substitution on the pyridine ring.
N-(pyridin-2-yl)amides: Compounds with similar pyridine-based structures but different functional groups.
Uniqueness
1-[6-(aminomethyl)pyridin-2-yl]-3-ethylurea is unique due to the presence of both the aminomethyl and ethylurea groups, which confer specific chemical and biological properties
Properties
CAS No. |
2137647-79-9 |
---|---|
Molecular Formula |
C9H14N4O |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
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